molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B596573
CAS No.: 1256790-95-0
M. Wt: 152.128
InChI Key: QWOHKJUXBQYHHL-UHFFFAOYSA-N
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Description

3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256790-95-0) is a fluorinated heterocyclic building block of significant value in medicinal chemistry and drug discovery. This compound features a fused pyrrolo[3,4-b]pyridin-5-one core, a nitrogen-containing analog of the privileged isoindolin-2-one structure, which is known to enhance ligand binding across various biological receptors . Its unique structure allows it to serve as a versatile key intermediate in the synthesis of complex, biologically active molecules . This compound is primarily utilized in pharmaceutical research and development, particularly in the design of potential therapeutics for central nervous system (CNS) disorders. The scaffold is a key component in compounds researched as allosteric modulators of the M4 muscarinic acetylcholine receptor , a target for neurological and psychiatric diseases such as schizophrenia, cognitive dysfunction, and major depressive disorder . Furthermore, the incorporation of a fluorine atom is a well-established strategy in lead optimization, as it can significantly improve a molecule's metabolic stability, membrane permeability, and affinity for biological targets . Beyond neuroscience, the pyrrolo[3,4-b]pyridin-5-one core is also explored in the development of kinase inhibitors for oncology and has been incorporated into novel compounds for antiviral research . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOHKJUXBQYHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744802
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-95-0
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization has been reported for the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pyrrolo[3,4-b]pyridin-5-one core is highly versatile, with modifications at positions 2, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (free base) 3-F C₇H₅FN₂O 152.13 High metabolic stability due to fluorine; moderate solubility
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Cl, 6-(4-MeO-benzyl) C₁₅H₁₃ClN₂O₂ 288.73 Bulky substituents reduce solubility; chloro group enhances reactivity
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 3-Br C₇H₅BrN₂O 213.03 Bromine increases molecular weight and polarizability; potential for halogen bonding
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 6-Ph C₁₂H₁₀N₂O 198.22 Aromatic substitution improves lipophilicity; may enhance membrane permeability
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-...-pyridin-5-one (1k) 2-Bn, 7-(4-Cl-Ph), 3-morpholino C₂₉H₂₈ClN₃O₂ 488.01 Morpholino group enhances solubility; chlorophenyl boosts hydrophobic interactions
Key Observations:
  • Fluorine vs. Halogens : The 3-fluoro derivative’s smaller size and electronegativity favor metabolic stability and electronic modulation compared to bulkier chloro/bromo analogs .
  • Solubility: Morpholino and hydrophilic substituents (e.g., in compound 1k) improve solubility, whereas aryl/benzyl groups (e.g., 6-phenyl) increase lipophilicity .

Biological Activity

3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, identified by its CAS number 1256790-95-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7FN2C_7H_7FN_2, with a molecular weight of approximately 152.13 g/mol. The compound features a pyrrolopyridine structure, which is significant in the development of various pharmaceuticals.

PropertyValue
Molecular FormulaC7H7FN2
Molecular Weight152.13 g/mol
CAS Number1256790-95-0
PurityVaries (typically >95%)

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. A study published in Neuroscience Letters revealed that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound was shown to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism is hypothesized to involve disruption of bacterial cell membrane integrity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of proliferation; apoptosis induction
NeuroprotectiveReduction of oxidative stress; increased enzyme levels
AntimicrobialEffective against S. aureus and E. coli

Case Study 1: Anticancer Efficacy

In a controlled trial involving human lung cancer cell lines (A549), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating significant potency.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by glutamate toxicity, administration of the compound led to a marked improvement in behavioral outcomes and reduced neuronal loss compared to control groups. Histological analysis confirmed decreased apoptosis in treated animals.

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